molecular formula C12H19Cl2FN2 B2960092 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 113240-18-9

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride

Cat. No. B2960092
CAS RN: 113240-18-9
M. Wt: 281.2
InChI Key: BJMPGMOWXAYATG-UHFFFAOYSA-N
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Description

“1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C12H18ClFN2 . It is a derivative of piperazine .


Synthesis Analysis

Piperazine derivatives, such as “1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride”, can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride” consists of a piperazine ring with a 2-(4-fluorophenyl)ethyl group attached to one of the nitrogen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.14 g/mol . Its melting point is between 231-234°C, and it has a boiling point of 363.6°C at 760 mmHg .

Scientific Research Applications

Green Synthesis and Antitumor Activity

A novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases were prepared using 1-[bi-(4-fluorophenyl)methyl]piperazine and showed significant inhibitory activity against tumor cells. The compounds exhibited up to 99.70% inhibition of CDC25B, indicating their potential as antitumor agents. This demonstrates the applicability of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride derivatives in cancer research and therapy (Ding et al., 2016).

Synthesis of Flunarizine and Its Isomers

Flunarizine, a drug used for treating migraines and other conditions, is synthesized from 1-[bis(4-fluorophenyl)methyl]piperazine. The synthesis involves regioselective metal-catalyzed amination, showcasing the compound's role in the production of medically relevant substances (Shakhmaev et al., 2016).

Antimicrobial and Antioxidant Applications

Triazole derivatives containing a piperazine nucleus, synthesized from 1-(2-methoxyphenyl)piperazine or ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate, exhibited antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest the potential use of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride derivatives in the development of new antimicrobial and antioxidant agents (Mermer et al., 2018).

Biological Evaluation of Aryl(thio)carbamoyl Derivatives

A series of 1-methyl and acetyl-4-substituted piperazines, synthesized from 1-methyl-piperazine and 1-[2-(acetylamino)ethyl]-4-acetyl-piperazine, showed potential as herbicides and plant growth regulators. The compounds containing the piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group demonstrated significant herbicidal activity, indicating the chemical versatility and application potential of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride derivatives in agricultural sciences (Stoilkova et al., 2014).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMPGMOWXAYATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride

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